molecular formula C12H12BrNO3S B2651055 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole CAS No. 303985-12-8

4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole

Cat. No.: B2651055
CAS No.: 303985-12-8
M. Wt: 330.2
InChI Key: KPWSVLZVOCIDSZ-UHFFFAOYSA-N
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Description

4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole is a chemical compound that features a bromophenyl group, a sulfonyl group, and a dimethylisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole typically involves the reaction of 4-bromobenzyl chloride with sodium sulfinate to form 4-bromobenzyl sulfone. This intermediate is then reacted with 3,5-dimethylisoxazole under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include azido derivatives and other substituted phenyl compounds.

    Oxidation and Reduction: Products include sulfides and sulfoxides.

    Coupling Reactions: Biaryl compounds are the major products.

Scientific Research Applications

4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 4-Bromothioanisole
  • 4-Bromoanisole
  • 4-Bromobenzyl bromide

Uniqueness

4-{[(4-Bromophenyl)sulfonyl]methyl}-3,5-dimethylisoxazole is unique due to the presence of both a sulfonyl group and a dimethylisoxazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(4-bromophenyl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c1-8-12(9(2)17-14-8)7-18(15,16)11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWSVLZVOCIDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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